An In-depth Technical Guide to 6-Bromo-1,1-dimethylindane (CAS No. 67159-88-0)
An In-depth Technical Guide to 6-Bromo-1,1-dimethylindane (CAS No. 67159-88-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-1,1-dimethylindane, a key halogenated aromatic hydrocarbon intermediate. Its chemical identity, properties, synthesis, reactivity, and applications, particularly in the realm of organic synthesis and medicinal chemistry, are detailed. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic utilization of this versatile building block. The CAS number for 6-Bromo-1,1-dimethylindane is 67159-88-0.
Chemical Identity and Physicochemical Properties
6-Bromo-1,1-dimethylindane is a substituted indane derivative characterized by a bromine atom at the 6-position of the indane ring and two methyl groups at the 1-position.[1] This unique substitution pattern imparts specific reactivity and physical characteristics to the molecule.
| Property | Value | Source |
| CAS Number | 67159-88-0 | [Generic] |
| Molecular Formula | C₁₁H₁₃Br | [Generic] |
| Molecular Weight | 225.12 g/mol | [Generic] |
| IUPAC Name | 6-bromo-1,1-dimethyl-2,3-dihydro-1H-indene | [Generic] |
| Appearance | Colorless to brown liquid | [Generic] |
| Boiling Point | Not available | [Generic] |
| Melting Point | Not available | [Generic] |
| Density | Not available | [Generic] |
Synthesis of 6-Bromo-1,1-dimethylindane: A Strategic Approach
The synthesis of 6-Bromo-1,1-dimethylindane is typically achieved through the electrophilic bromination of 1,1-dimethylindane. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.
Caption: General workflow for the synthesis of 6-Bromo-1,1-dimethylindane.
Recommended Laboratory Protocol: Electrophilic Bromination
This protocol is based on established methods for the bromination of analogous aromatic compounds.[2]
Materials:
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1,1-Dimethylindane
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
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Sodium bicarbonate solution (saturated)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1-dimethylindane (1 equivalent) in carbon tetrachloride. Cool the solution to 0-5 °C using an ice bath.
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Bromination: Slowly add a solution of bromine (1 equivalent) in carbon tetrachloride to the cooled solution of 1,1-dimethylindane over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. If using NBS, add it portion-wise.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the bromine color disappears. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 6-Bromo-1,1-dimethylindane.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of 6-Bromo-1,1-dimethylindane.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra provide detailed information about the molecular structure.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2-7.4 | m | 3H | Ar-H |
| Aliphatic Protons | 2.9 | t | 2H | -CH₂-Ar |
| Aliphatic Protons | 2.0 | t | 2H | -C(CH₃)₂-CH₂- |
| Methyl Protons | 1.3 | s | 6H | -C(CH₃)₂ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 149-152 | C-Ar |
| Aromatic Carbons | 120-130 | CH-Ar |
| Aromatic Carbon | ~120 | C-Br |
| Quaternary Carbon | ~45 | -C(CH₃)₂ |
| Methylene Carbon | ~40 | -CH₂-Ar |
| Methylene Carbon | ~30 | -C(CH₃)₂-CH₂- |
| Methyl Carbons | ~28 | -C(CH₃)₂ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 6-Bromo-1,1-dimethylindane would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern would likely involve the loss of a methyl group (M-15) and the bromine atom (M-79/81).
Infrared (IR) Spectroscopy
The IR spectrum of 6-Bromo-1,1-dimethylindane would display characteristic absorption bands corresponding to:
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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C-Br stretching: ~500-600 cm⁻¹
Chemical Reactivity and Synthetic Utility
The bromine atom at the 6-position of 6-Bromo-1,1-dimethylindane is the primary site of reactivity, making it a versatile intermediate for a variety of chemical transformations.
Caption: Key chemical transformations of 6-Bromo-1,1-dimethylindane.
The presence of the bromine atom allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of functional groups and the construction of more complex molecular architectures. Furthermore, 6-Bromo-1,1-dimethylindane can be converted into its corresponding Grignard or organolithium reagent, providing a nucleophilic carbon source for reactions with various electrophiles.
Applications in Drug Discovery and Development
The 1,1-dimethylindane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. 6-Bromo-1,1-dimethylindane serves as a crucial starting material for the synthesis of these and other novel pharmaceutical agents. While specific examples of marketed drugs derived directly from 6-Bromo-1,1-dimethylindane are not readily found in the public domain, its utility as a building block is evident in the patent literature for the synthesis of various therapeutic candidates. For instance, related bromo-indane derivatives are utilized in the synthesis of compounds targeting a range of biological targets.
Safety and Handling
As a brominated aromatic compound, 6-Bromo-1,1-dimethylindane should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
A specific Material Safety Data Sheet (MSDS) for 6-Bromo-1,1-dimethylindane should be consulted for detailed safety information. In its absence, the safety data for structurally similar compounds, such as other brominated indanes, should be reviewed.[3]
Conclusion
6-Bromo-1,1-dimethylindane is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly at the bromine-substituted position, allows for its strategic incorporation into complex molecular frameworks. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
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PrepChem. (2023). Synthesis of 6-bromo-3,3-dimethyl-5-hydroxy-indane. Retrieved from [Link]
